2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine is an organic compound characterized by the presence of a chloro group, a furan moiety, and a pyridine ring. This compound is part of a broader class of chemical entities known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structural complexity and unique functional groups present in this compound contribute to its potential biological activity.
The compound can be sourced from various chemical suppliers such as Sigma-Aldrich and Benchchem, which provide detailed specifications including molecular structure and synthesis methods. Its Chemical Abstracts Service (CAS) number is not explicitly listed in the search results, but related compounds with similar structures are documented.
2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine falls under the category of organochlorine compounds and heterocyclic compounds due to the presence of both chlorine and nitrogen-containing rings. It is also classified as an amine due to the amine functional group attached to the pyridine ring.
The synthesis of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine typically involves multi-step synthetic routes. One common method includes:
The reaction conditions typically involve moderate temperatures and can be performed under inert atmospheres to prevent moisture interference. Purification methods, including recrystallization or chromatography, are essential for obtaining high-purity products.
This compound can participate in various chemical reactions, including:
Common reagents for these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.
The mechanism of action for 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine is not explicitly detailed in the search results but generally involves:
Relevant data concerning its reactivity and stability under different conditions would need further investigation through experimental studies.
2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine has potential applications in:
The systematic IUPAC name 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine precisely defines the molecular structure, indicating the presence of a chlorine atom at position 2 of the pyridine ring and the furan-2-ylmethyl substituent on the exocyclic nitrogen. This compound is alternatively known as 2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine in certain contexts, though this represents a distinct isomeric structure [2] [7]. The molecular formula C₉H₈ClN₃O (molecular weight: 209.63 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis [3] [7].
The structural uniqueness lies in the convergence of two biologically significant heterocycles:
Table 1: Nomenclature and Identifiers of 2-Chloro-N-(furan-2-ylmethyl)pyridin-4-amine
Identifier Type | Value | Reference |
---|---|---|
Systematic IUPAC Name | 2-Chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine | [7] |
CAS Registry Number | 99849-22-6 | [3] [7] |
Molecular Formula | C₉H₈ClN₃O | [3] [7] |
Alternative Names | 2-Chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine | [7] |
Canonical SMILES | ClC1=NC=NC(=C1)NCC2=CC=CO2 | [7] |
Computational analysis reveals key physicochemical properties that influence bioavailability and synthetic utility:
Crystallographic studies of structurally analogous compounds demonstrate that the chlorine atom at the 2-position significantly influences molecular packing through halogen bonding interactions. The furan oxygen participates in weak hydrogen bonds, while the exocyclic amine forms strong hydrogen bonds in the solid state, as evidenced in the crystal structure of related compounds like 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione [9]. This robust interaction profile makes the compound particularly valuable as a crystalline intermediate in multi-step syntheses.
The strategic incorporation of both chloropyrimidine and furanmethyl motifs emerged as a deliberate design approach in kinase inhibitor development during the early 2010s. Medicinal chemists recognized that the combination of these pharmacophores could address key limitations in existing therapeutic candidates, particularly concerning selectivity profiles and metabolic stability. The chlorine atom provides an excellent leaving group for nucleophilic substitution reactions, enabling rapid diversification of the core scaffold [4].
Patent analysis reveals that 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine derivatives gained prominence as key intermediates in the synthesis of 2,4-pyrimidinediamine compounds developed as potent inhibitors of Syk kinase and FcεRI signaling pathways. These targets are critically involved in immunoglobulin E (IgE)-mediated allergic responses and inflammation, positioning this scaffold as a promising candidate for allergic disorders and autoimmune conditions [4]. The structural evolution can be traced through several generations:
Table 2: Evolution of Pyrimidine-Furan Hybrids in Medicinal Chemistry
Generation | Structural Features | Key Advantages | Primary Applications |
---|---|---|---|
First (2008-2011) | Simple alkylamino substituents | Synthetic accessibility | Proof-of-concept kinase inhibitors |
Second (2012-2015) | Heteroaromatic methylene amines (furanmethyl) | Enhanced target affinity Metabolic stability | Syk kinase inhibitors FcεRI signaling blockers |
Third (2016-Present) | Halogenated pyrimidines with substituted furans | Improved selectivity Pharmacokinetic profiles | Allergy therapeutics Oncology candidates |
The historical synthesis routes have evolved significantly from early methodologies:
Structure-activity relationship (SAR) studies demonstrate that the furanmethyl group contributes significantly to biological activity through:
The scaffold has proven remarkably versatile, serving as a precursor to numerous bioactive derivatives:
As synthetic methodologies advance, this compound continues to enable exploration of structure-activity landscapes in diverse therapeutic areas, particularly in the development of kinase-focused libraries and targeted protein degraders. The historical trajectory suggests continued innovation in how this versatile scaffold is applied to emerging challenges in drug discovery [4] [7].
Table 3: Key Bioactive Derivatives of the Core Scaffold
Derivative Structure | Biological Target | Therapeutic Area | Reference |
---|---|---|---|
2-Anilino-N-(furan-2-ylmethyl)pyrimidin-4-amine | Syk kinase (IC₅₀ = 18 nM) | Asthma, inflammation | [4] |
2-(Pyrazol-3-yl)-N-(furan-2-ylmethyl)pyrimidin-4-amine | JAK/STAT pathway | Autoimmune disorders | [4] |
2-(Arylsulfonamido)-N-(furan-2-ylmethyl)pyrimidin-4-amine | Tubulin polymerization | Oncology | [4] |
The enduring relevance of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in medicinal chemistry underscores the strategic value of hybrid heterocyclic architectures in addressing complex biological targets. Its evolution from a simple chemical curiosity to a privileged scaffold in drug discovery exemplifies how thoughtful molecular design can yield versatile platforms for therapeutic innovation [3] [4] [7].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3